2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrido[4,3-b][1,6]naphthyridine core fused with a dichlorophenyl group. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield the desired pyrido[4,3-b][1,6]naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-temperature reactions, specialized catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-b][1,6]naphthyridine derivatives and related heterocyclic structures such as pyrido[2,3-d]pyrimidines and pyrido[3’,2’:4,5]furo(thieno)[3,2-d]pyrimidines .
Uniqueness
What sets 2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the dichlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H10Cl2N4O2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-9-5-10(19)7-11(6-9)22-3-1-14-12(16(22)24)8-13-15(21-14)2-4-23(20)17(13)25/h1-8H,20H2 |
InChI Key |
RPYHANRPCDJCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C2=C1N=C3C=CN(C(=O)C3=C2)C4=CC(=CC(=C4)Cl)Cl)N |
Origin of Product |
United States |
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